Cas no 1217602-23-7 (N-Boc-4-bis(2-hydroxyethyl-d4)amino-L-phenylalanine Methyl Ester)

N-Boc-4-bis(2-hydroxyethyl-d4)amino-L-phenylalanine Methyl Ester is a deuterated derivative of a protected phenylalanine ester, featuring a Boc-protected amino group and a bis(2-hydroxyethyl-d4)amino substituent at the para position. The incorporation of deuterium (d4) enhances metabolic stability, making it valuable for pharmacokinetic and mechanistic studies in drug development. The Boc group ensures selective deprotection under mild acidic conditions, facilitating further synthetic modifications. This compound is particularly useful in isotopic labeling applications, NMR spectroscopy, and as an intermediate in the synthesis of deuterated bioactive molecules. Its high purity and well-defined structure support reproducible results in research and pharmaceutical applications.
N-Boc-4-bis(2-hydroxyethyl-d4)amino-L-phenylalanine Methyl Ester structure
1217602-23-7 structure
商品名:N-Boc-4-bis(2-hydroxyethyl-d4)amino-L-phenylalanine Methyl Ester
CAS番号:1217602-23-7
MF:C19H30N2O6
メガワット:382.4513
CID:1060724
PubChem ID:71314155

N-Boc-4-bis(2-hydroxyethyl-d4)amino-L-phenylalanine Methyl Ester 化学的及び物理的性質

名前と識別子

    • N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester
    • methyl (2R)-3-[4-[bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
    • 1217602-23-7
    • DTXSID70747197
    • Methyl 4-{bis[2-hydroxy(~2~H_4_)ethyl]amino}-N-(tert-butoxycarbonyl)-D-phenylalaninate
    • N-Boc-4-bis(2-hydroxyethyl-d4)amino-L-phenylalanine Methyl Ester
    • インチ: InChI=1S/C19H30N2O6/c1-19(2,3)27-18(25)20-16(17(24)26-4)13-14-5-7-15(8-6-14)21(9-11-22)10-12-23/h5-8,16,22-23H,9-13H2,1-4H3,(H,20,25)/t16-/m1/s1/i9D2,10D2,11D2,12D2
    • InChIKey: JBFUXXJVFIHVIF-NTKYFLBZSA-N
    • ほほえんだ: CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N(CCO)CCO)C(=O)OC

計算された属性

  • せいみつぶんしりょう: 390.26100
  • どういたいしつりょう: 390.26060065g/mol
  • 同位体原子数: 8
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 27
  • 回転可能化学結合数: 12
  • 複雑さ: 452
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 108Ų

じっけんとくせい

  • PSA: 111.82000
  • LogP: 1.29080

N-Boc-4-bis(2-hydroxyethyl-d4)amino-L-phenylalanine Methyl Ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B643202-10mg
N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester
1217602-23-7
10mg
$ 1183.00 2023-09-08
TRC
B643202-1mg
N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester
1217602-23-7
1mg
$ 150.00 2023-09-08

N-Boc-4-bis(2-hydroxyethyl-d4)amino-L-phenylalanine Methyl Ester 関連文献

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N-Boc-4-bis(2-hydroxyethyl-d4)amino-L-phenylalanine Methyl Esterに関する追加情報

Comprehensive Overview of N-Boc-4-bis(2-hydroxyethyl-d4)amino-L-phenylalanine Methyl Ester (CAS No. 1217602-23-7)

In the realm of pharmaceutical intermediates and deuterated compounds, N-Boc-4-bis(2-hydroxyethyl-d4)amino-L-phenylalanine Methyl Ester (CAS No. 1217602-23-7) stands out as a specialized chemical entity. This deuterated derivative of phenylalanine is increasingly sought after in drug discovery and metabolic studies due to its unique isotopic labeling. Researchers are particularly interested in its role in deuterium-enriched drug development, a trending topic in the pharmaceutical industry, as deuterium substitution can enhance metabolic stability and bioavailability.

The compound's structure features a Boc-protected amino group and a deuterated bis(2-hydroxyethyl)amino moiety, making it a valuable building block for peptide synthesis and isotope-labeled probe design. Its methyl ester functionality further enhances solubility, a critical factor in high-throughput screening applications. Recent discussions in scientific forums highlight its potential in targeted protein degradation (PROTACs) and kinase inhibitor optimization, aligning with current industry focus areas.

From a synthetic chemistry perspective, the deuterium atoms at the 2-hydroxyethyl-d4 positions provide distinct advantages for NMR spectroscopy and mass spectrometry studies. This aligns with growing interest in deuterium labeling techniques, as evidenced by frequent searches for "deuterated pharmaceutical applications" and "isotope effects in drug metabolism." The compound's stability under physiological conditions makes it particularly useful for ADME studies (Absorption, Distribution, Metabolism, Excretion), a hot topic in preclinical research.

Quality control specifications for CAS 1217602-23-7 typically require ≥95% purity by HPLC, with particular attention to enantiomeric excess given its L-phenylalanine backbone. Analytical methods often combine LC-MS and chiral chromatography, addressing common researcher queries about "characterization of deuterated compounds." The Boc protection group offers synthetic flexibility, allowing downstream deprotection for solid-phase peptide synthesis (SPPS) applications – a technique frequently searched in conjunction with "modified amino acid derivatives."

Storage recommendations for this compound emphasize protection from moisture at -20°C, reflecting its hydroxyl group sensitivity. Current market trends show growing demand for such custom deuterated building blocks, driven by increased investment in stable isotope labeling technologies. The compound's molecular weight (approximately 400.5 g/mol) and logP characteristics make it suitable for blood-brain barrier penetration studies, another active research area.

Regulatory considerations for N-Boc-4-bis(2-hydroxyethyl-d4)amino-L-phenylalanine Methyl Ester focus on its classification as a non-hazardous research chemical, though proper laboratory handling protocols should always be followed. The deuterium labeling pattern (d4) attracts interest from medicinal chemists exploring isotope effects on pharmacokinetics, a subject generating numerous publications and patent applications in recent years.

Future applications may expand into PET tracer development (Positron Emission Tomography) when combined with other isotopes, responding to the pharmaceutical industry's need for multimodal imaging probes. The compound's versatility positions it as a key player in the emerging field of precision medicine, particularly for neurological targets where modified phenylalanine derivatives show promise.

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